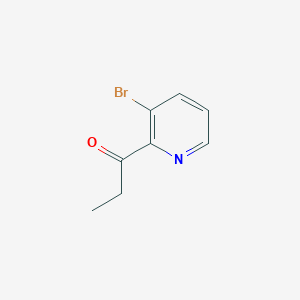
5-chloro-N-ethyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-ethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-ethyl-1,3-thiazol-2-amine typically involves the reaction of 2-chloro-1,3-thiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-ethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets within biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-chlorobenzothiazole: Another thiazole derivative with similar structural features.
5-chloro-2-methyl-1,3-thiazole: A closely related compound with a methyl group instead of an ethyl group.
N-ethyl-1,3-thiazol-2-amine: Lacks the chlorine atom but shares the thiazole and ethylamine moieties.
Uniqueness
5-chloro-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chlorine atom and the ethylamine group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in various biological applications.
Propriétés
Numéro CAS |
1523025-81-1 |
|---|---|
Formule moléculaire |
C5H7ClN2S |
Poids moléculaire |
162.64 g/mol |
Nom IUPAC |
5-chloro-N-ethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7ClN2S/c1-2-7-5-8-3-4(6)9-5/h3H,2H2,1H3,(H,7,8) |
Clé InChI |
UEHDFMXFCDZQKO-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=C(S1)Cl |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



